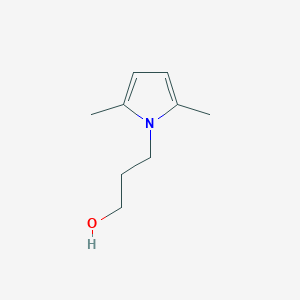

3-(2,5-dimethyl-1H-pyrrol-1-yl)propan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

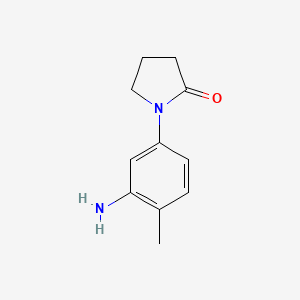

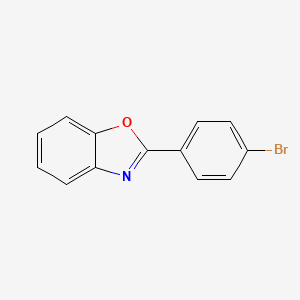

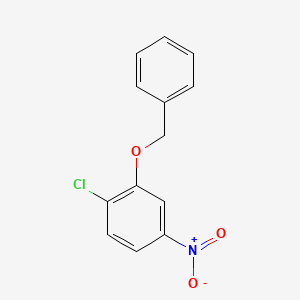

The compound “3-(2,5-dimethyl-1H-pyrrol-1-yl)propan-1-ol” is a derivative of pyrrole, which is a heterocyclic aromatic organic compound . Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air, and is usually purified by distillation immediately before use . Pyrrole is a 5-membered aromatic ring, similar to benzene, and the parent compound of many natural products and pharmaceuticals .

Molecular Structure Analysis

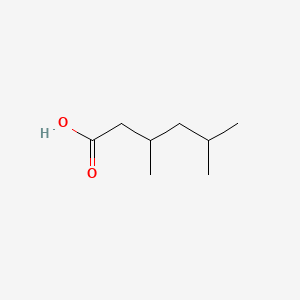

The molecular structure of “3-(2,5-dimethyl-1H-pyrrol-1-yl)propan-1-ol” would consist of a pyrrole ring, which is a five-membered ring with alternating double bonds and a nitrogen atom, and a propan-1-ol group attached to the 3-position of the pyrrole ring. The 2,5-positions of the pyrrole ring are substituted with methyl groups .Aplicaciones Científicas De Investigación

Antibacterial Activity

This compound has been used in the synthesis of new heterocycles that have shown significant antibacterial activity . These heterocycles have been thoroughly characterized and evaluated for their antibacterial properties .

Antitubercular Activity

Some of the synthesized compounds from this chemical have also demonstrated strong antitubercular properties . This makes it a potential candidate for the development of new antitubercular drugs .

Inhibition of Enoyl ACP Reductase

The compound has been used in the synthesis of molecules that have shown appreciable action against the enzyme Enoyl ACP Reductase . This enzyme is a key player in the fatty acid synthesis pathway of bacteria, making it a potential target for antibacterial drugs .

Inhibition of DHFR Enzymes

The synthesized molecules from this compound have exhibited significant action against DHFR (Dihydrofolate Reductase) enzymes . DHFR is an important enzyme involved in DNA synthesis and cell division, and its inhibition can lead to the development of anticancer and antimicrobial drugs .

Molecular Docking Studies

The synthesized compounds have been used in molecular docking studies to determine their potential mode of action . The results revealed binding interactions with both the dihydrofolate reductase and enoyl ACP reductase active sites .

Inhibition of GATA Family Proteins

The compound, also known as Pyrrothiogatain, is a novel inhibitor of GATA family proteins . It targets the DNA-binding activity of GATA3 and other members of the GATA family, inhibiting the interaction between GATA3 and SOX4 .

Mecanismo De Acción

The mechanism of action would depend on the specific biological or chemical process that “3-(2,5-dimethyl-1H-pyrrol-1-yl)propan-1-ol” is involved in. Pyrrole derivatives are known to have diverse biological activities, including antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, and antimalarial properties .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-(2,5-dimethylpyrrol-1-yl)propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO/c1-8-4-5-9(2)10(8)6-3-7-11/h4-5,11H,3,6-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOUOXVSGSPMQQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1CCCO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,5-dimethyl-1H-pyrrol-1-yl)propan-1-ol | |

CAS RN |

54609-15-3 |

Source

|

| Record name | 2,5-Dimethyl-1H-pyrrole-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54609-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6R,7R)-7-amino-3-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1281609.png)

![8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1281627.png)